1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-ethyl-2-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Scientific Research Applications
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The compound may modulate specific signaling pathways, resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positional isomers, leading to variations in chemical properties and reactivity.
2’- (Trifluoromethyl)propiophenone: Another related compound with a trifluoromethyl group, but differing in the position and nature of substituents.
The unique combination of the ethyl and trifluoromethylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F3OS |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-9-5-4-6-10(7-8(2)16)11(9)17-12(13,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
ZYPSSOYBFDPNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
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